tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

Systematic IUPAC Name and Structural Formula

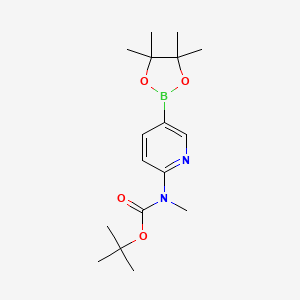

The systematic IUPAC name for the compound is tert-butyl methyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate . This name reflects its structural components:

- A pyridine ring substituted at position 2 with a methylcarbamate group ($$ \text{N-methyl-O-tert-butylcarbamate} $$) and at position 5 with a boronate ester ($$ 4,4,5,5\text{-tetramethyl-1,3,2-dioxaborolan-2-yl} $$).

- The carbamate functional group ($$ \text{-OC(=O)N(CH}3\text{)-} $$) is protected by a tert-butyl ($$ \text{C(CH}3\text{)}_3 $$) moiety.

- The boronate ester consists of a pinacol-derived dioxaborolane ring ($$ \text{B-O-C(CH}3\text{)}2\text{-C(CH}3\text{)}2\text{-O} $$).

The structural formula is represented in SMILES notation as:

O=C(OC(C)(C)C)N(C)C1=NC=C(C=C1)B2OC(C)(C)C(C)(C)O2

This notation highlights the connectivity of the pyridine ring, carbamate, and boronate ester groups.

Molecular Formula and Weight

The molecular formula is $$ \text{C}{17}\text{H}{27}\text{BN}2\text{O}4 $$ , with a molecular weight of 334.27 g/mol . This calculation accounts for:

- 17 carbon atoms (including the tert-butyl and pinacol groups),

- 27 hydrogen atoms ,

- 1 boron atom ,

- 2 nitrogen atoms (from the pyridine and carbamate),

- 4 oxygen atoms (from the carbamate and boronate ester).

A summary of key molecular properties is provided below:

The compound’s boronate ester moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a staple in medicinal chemistry for constructing biaryl structures.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20(8)13-10-9-12(11-19-13)18-23-16(4,5)17(6,7)24-18/h9-11H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBJKHALDLKAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659279 | |

| Record name | tert-Butyl methyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032758-87-4 | |

| Record name | tert-Butyl methyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Boc-methylamino)pyridine-3-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the synthesis of biologically active compounds, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

The compound, also known as 6-(Boc-methylamino)pyridine-3-boronic acid pinacol ester, is a boronic ester. Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium.

Biochemical Pathways

The compound likely participates in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction is part of many biochemical pathways, particularly in the synthesis of complex organic compounds.

Pharmacokinetics

It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment. Therefore, the compound’s bioavailability may be affected by the pH of the biological environment.

Result of Action

The suzuki-miyaura cross-coupling reaction, in which the compound likely participates, is a key step in the synthesis of many biologically active compounds. Therefore, the compound’s action could potentially contribute to the biological activity of these compounds.

Action Environment

Environmental factors, such as pH, can significantly influence the action of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, a reaction that the compound may undergo, is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Biological Activity

Tert-butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS No. 1310404-52-4) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 334.22 g/mol

- CAS Number : 1310404-52-4

- Storage Conditions : Inert atmosphere, 2-8°C

This compound exhibits several biological activities primarily attributed to its interaction with various cellular pathways. The compound is known to inhibit specific kinases involved in cell cycle regulation and DNA damage response.

Key Findings:

- PKMYT1 Inhibition : The compound has shown inhibitory effects on PKMYT1 (a kinase regulating CDK1 phosphorylation), which is crucial for cell cycle progression. In vitro studies indicate an IC50 value of approximately 0.69 µM for PKMYT1 inhibition .

- Selectivity Profile : The selectivity of this compound over other kinases has been evaluated using NanoBRET assays, demonstrating a favorable selectivity profile compared to non-specific inhibitors .

Therapeutic Potential

The compound's ability to inhibit PKMYT1 suggests potential therapeutic applications in cancer treatment, particularly in tumors where CDK1 activity is dysregulated. The selective inhibition may reduce side effects associated with less selective kinase inhibitors.

Study 1: In Vitro Efficacy

In a study examining the efficacy of this compound in cancer cell lines, researchers observed significant reductions in cell viability at concentrations correlating with PKMYT1 inhibition. This suggests that the compound's mechanism involves direct interference with cell cycle regulation.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.75 |

| MCF7 (Breast) | 0.60 |

| HeLa (Cervical) | 0.50 |

Study 2: Pharmacokinetics

A pharmacokinetic study indicated that the compound has favorable absorption and bioavailability profiles when administered orally in animal models. This supports its potential for development as an oral therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, solubility, and applications are influenced by its pyridine ring, boronate group, and carbamate substituent. Below is a detailed comparison with analogous boronic esters:

Substituent Effects on Pyridine Ring

Key Findings :

- Electron-withdrawing groups (e.g., nitro) reduce the reactivity of the boronate in Suzuki couplings, often requiring elevated temperatures or stronger bases .

- Fluoro substituents enhance metabolic stability, making such derivatives valuable in drug discovery .

- Thiazole analogs exhibit greater steric hindrance, limiting their utility in couplings with bulky substrates .

Carbamate and Boronate Variations

Key Findings :

- Phenethyl carbamates (e.g., CAS 1191063-31-6) show reduced solubility in polar solvents compared to pyridine-based analogs due to aromatic hydrophobicity .

- Piperazine-linked derivatives (e.g., BD01317152) demonstrate improved aqueous solubility and are used in kinase inhibitor syntheses .

Application-Specific Comparisons

- Medicinal Chemistry: The target compound is employed in synthesizing NOD2 agonists (e.g., coupling with ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in DMF/Cu(OAc)$_2$) , whereas thiazole derivatives are preferred in protease inhibitor scaffolds .

- Material Science : Pyridine-boronate compounds are used in OLED precursors, while benzene analogs (e.g., CAS 1086600-36-3) are more common in polymer cross-linking .

Preparation Methods

Detailed Synthetic Routes

Formation of the Pyridine Core and Boronic Ester Installation

- Starting Materials: The synthesis often begins with a suitably substituted pyridine derivative, such as 5-bromopyridin-2-amine or 5-halopyridin-2-yl precursors.

- Borylation Step: Transition metal-catalyzed borylation is employed to install the dioxaborolane moiety. Commonly, palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B2pin2) is utilized to convert the halogenated pyridine into the corresponding boronic ester.

- Reaction Conditions: Typical conditions involve Pd catalysts (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), and solvents such as dioxane or DMF at elevated temperatures (80–100 °C).

Carbamate Group Installation

- Carbamate Formation: The carbamate group is introduced by reacting the pyridinyl amine intermediate with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

- Methylation: N-Methylation of the carbamate nitrogen can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., using sodium hydride or potassium carbonate).

- Alternative Route: In some cases, the carbamate group is introduced after borylation to avoid interference with the boron moiety.

Alternative Synthetic Approaches

- Direct Borylation of N-Protected Aminopyridine: This method involves first protecting the amino group as a carbamate, then performing the borylation on the protected pyridine ring.

- Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling can be used to attach the pyridine ring onto a pre-formed boronic ester substrate.

- Late-Stage Methylation: The methylation of the carbamate nitrogen is sometimes performed as the final step to improve selectivity and reduce side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Borylation | Pd(dppf)Cl2, B2pin2, KOAc | Dioxane, DMF | 80–100 °C | Requires inert atmosphere, careful base choice |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc2O) | Dichloromethane (DCM) | 0–25 °C | Mild conditions preserve boronic ester |

| N-Methylation | Methyl iodide, NaH or K2CO3 | DMF, THF | 0–50 °C | Controlled to avoid overalkylation |

| Cross-Coupling (if applicable) | Pd(PPh3)4 or Pd(dppf)Cl2, base | Toluene, DME | 80–110 °C | Used for constructing pyridine-boron linkage |

Analytical and Purity Considerations

- Purification: Column chromatography or recrystallization is employed to isolate the product with high purity (~97%).

- Characterization: NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and IR spectroscopy confirm the structure and purity.

- Yield: Reported yields vary depending on the synthetic route but typically range from 60% to 85% for each step, with overall yields around 40–60%.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|

| Pd-Catalyzed Miyaura Borylation | Pd(dppf)Cl2, B2pin2, KOAc | High regioselectivity, broad scope | Sensitive to moisture, requires inert atmosphere |

| Carbamate Formation with Boc2O | Di-tert-butyl dicarbonate | Mild, preserves boronic ester | Requires careful pH control |

| N-Methylation | Methyl iodide, NaH | Efficient methylation | Risk of overalkylation, side reactions |

| Cross-Coupling of Boronic Ester | Pd(PPh3)4, base | Versatile, allows late-stage functionalization | Requires pure boronic ester precursor |

Research Findings and Practical Notes

- The boronic ester moiety (dioxaborolane) is stable under the mild carbamate formation conditions but sensitive to strong acids or bases that can hydrolyze it.

- Reaction optimization studies emphasize the importance of solvent choice and temperature to maximize yield and minimize side products.

- The tert-butyl group in the carbamate enhances the compound’s stability and lipophilicity, which is beneficial for downstream applications.

- Late-stage methylation offers flexibility but requires careful monitoring to avoid demethylation or decomposition.

- Safety protocols must be observed due to irritant properties of some reagents and intermediates.

Q & A

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Evaluate metabolic stability in liver microsomes to identify degradation pathways (e.g., esterase cleavage) .

- Use isotopic labeling (e.g., ¹⁴C-carbamate) to track biodistribution and tissue accumulation in rodent models .

- Cross-validate in vitro assays (e.g., cell permeability via Caco-2 monolayers) with pharmacokinetic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.